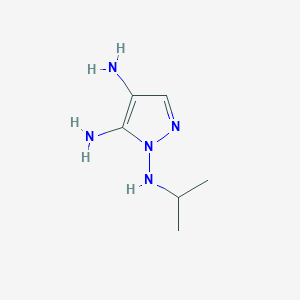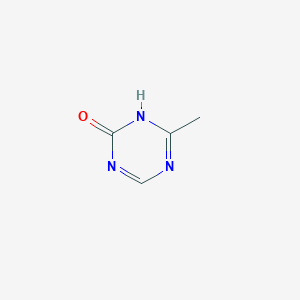
6-Methyl-1,3,5-triazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1,3,5-triazin-2(1H)-one is a heterocyclic organic compound belonging to the triazine family. It is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with methylamine, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the triazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols are used in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
6-Methyl-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 6-Methyl-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways vary depending on the specific application and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
2-Methyl-4-amino-6-methoxy-s-triazine: A related compound with similar structural features but different functional groups.
2,4-Diamino-6-methyl-1,3,5-triazine: Another triazine derivative with distinct chemical properties.
Uniqueness: 6-Methyl-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C4H5N3O |
|---|---|
Poids moléculaire |
111.10 g/mol |
Nom IUPAC |
6-methyl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C4H5N3O/c1-3-5-2-6-4(8)7-3/h2H,1H3,(H,5,6,7,8) |
Clé InChI |
BJKQHBBCZYBADF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12860920.png)
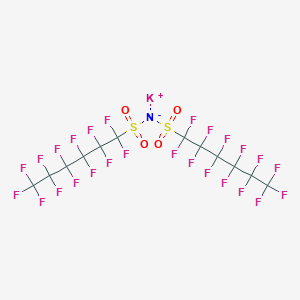
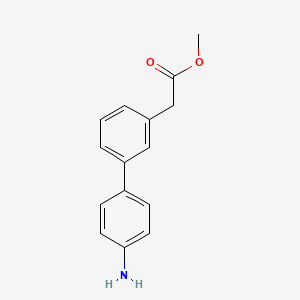

![tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12860941.png)
![2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12860947.png)
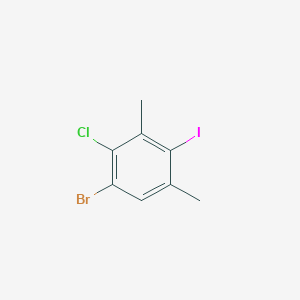
![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)

![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)
